"1H-Benzimidazole-2-propanamine" fundamental properties
"1H-Benzimidazole-2-propanamine" fundamental properties
An In-Depth Technical Guide to 1H-Benzimidazole-2-propanamine: Core Properties and Scientific Insights
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1H-Benzimidazole-2-propanamine, a heterocyclic compound belonging to the esteemed benzimidazole family. Benzimidazoles are recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering insights into the fundamental properties, synthesis, and potential applications of this specific derivative.
The Benzimidazole Scaffold: A Foundation of Therapeutic Potential
The benzimidazole nucleus, an aromatic bicyclic system composed of fused benzene and imidazole rings, is a cornerstone in the development of pharmaceuticals.[2][3] Its structural similarity to naturally occurring nucleotides allows it to interact with various biopolymers, leading to a broad spectrum of pharmacological activities.[4] Marketed drugs containing the benzimidazole core span a wide range of therapeutic areas, including proton-pump inhibitors (e.g., omeprazole), antihistamines, and anthelmintics.[5] The versatility of the benzimidazole ring, particularly at the 1-, 2-, and 5-positions, allows for the synthesis of a vast library of derivatives with diverse biological functions, such as antimicrobial, anticancer, anti-inflammatory, and antiviral activities.[2][3]
Physicochemical Properties of 1H-Benzimidazole-2-propanamine
While extensive experimental data for 1H-Benzimidazole-2-propanamine is not widely published, its core physicochemical properties can be identified and extrapolated from available data and the nature of its chemical structure.
| Property | Value/Information | Source |
| IUPAC Name | 1H-Benzimidazole-2-propanamine | ChemicalBook |
| CAS Number | 42784-26-9 | [6][7] |
| Molecular Formula | C10H13N3 | Inferred |
| Molecular Weight | 175.23 g/mol | Inferred |
| Appearance | Expected to be a solid at room temperature, typical of many benzimidazole derivatives. | |
| Solubility | The presence of the propanamine side chain is expected to impart some solubility in polar organic solvents and aqueous acidic solutions.[8] | |
| Basicity | The imidazole nitrogen and the primary amine of the propanamine group confer basic properties to the molecule.[2] |
Synthesis and Characterization: A Proposed Pathway
The synthesis of 2-substituted benzimidazoles is well-documented, with the most common method being the condensation reaction between an o-phenylenediamine and a carboxylic acid or its derivative.[9][10][11]
Proposed Synthesis of 1H-Benzimidazole-2-propanamine
A plausible and efficient route for the synthesis of 1H-Benzimidazole-2-propanamine involves the condensation of o-phenylenediamine with 3-aminopropanoic acid (β-alanine) under acidic conditions, followed by cyclization.
Experimental Protocol: Synthesis of 1H-Benzimidazole-2-propanamine
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine o-phenylenediamine (1 equivalent) and 3-aminopropanoic acid (1.1 equivalents).
-
Solvent and Catalyst: Add a suitable solvent and acid catalyst. A common choice is polyphosphoric acid (PPA) or a mixture of an alcohol and a mineral acid. Green chemistry approaches might utilize water or an ionic liquid as the solvent.[12]
-
Reaction Conditions: Heat the reaction mixture to a temperature appropriate for the chosen solvent (e.g., reflux) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully neutralize the mixture with a base (e.g., sodium hydroxide solution) until a precipitate forms.
-
Isolation and Purification: Collect the crude product by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 1H-Benzimidazole-2-propanamine.
Structural Characterization
The identity and purity of the synthesized 1H-Benzimidazole-2-propanamine would be confirmed using standard analytical techniques:
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups. Expected peaks would include N-H stretching for the secondary amine in the imidazole ring and the primary amine in the side chain, C-H aromatic stretching, and C=N stretching.[13][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure by showing the chemical environment of each proton and carbon atom.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula.
Caption: Proposed synthesis pathway for 1H-Benzimidazole-2-propanamine.
Potential Pharmacological Profile and Mechanism of Action
Given the extensive biological activities of the benzimidazole scaffold, 1H-Benzimidazole-2-propanamine is a promising candidate for various therapeutic applications. Its potential pharmacological profile is likely to include:
-
Antimicrobial Activity: Benzimidazole derivatives have shown significant activity against a wide range of bacteria and fungi.[1] The presence of the basic propanamine side chain may enhance its interaction with microbial cell membranes or intracellular targets.
-
Antiparasitic Activity: Many anthelmintic drugs are benzimidazole-based. Their mechanism often involves the inhibition of tubulin polymerization in parasites.[3][15] 1H-Benzimidazole-2-propanamine could potentially exhibit similar activity.
-
Anticancer Activity: The benzimidazole core is present in several anticancer agents.[16] Potential mechanisms include the inhibition of specific kinases or interaction with DNA.
-
Anti-inflammatory and Analgesic Activity: Certain benzimidazole derivatives have demonstrated anti-inflammatory and analgesic properties.[1]
The precise mechanism of action for 1H-Benzimidazole-2-propanamine would need to be elucidated through dedicated biological assays. A general experimental workflow for preliminary screening is outlined below.
Caption: Experimental workflow for biological evaluation.
Analytical Methodologies
For quality control and research purposes, the following analytical methods are recommended for 1H-Benzimidazole-2-propanamine:
-
Thin Layer Chromatography (TLC): A rapid and cost-effective method for monitoring reaction progress and assessing the purity of fractions during purification.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity and stability studies. A reverse-phase column with a suitable mobile phase (e.g., acetonitrile/water with a buffer) would likely be effective.
-
Elemental Analysis: To confirm the elemental composition (C, H, N) of the synthesized compound.
Safety and Toxicology
-
Handling: Should be handled in a well-ventilated area, preferably in a chemical fume hood.[17]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Health Hazards: May cause skin, eye, and respiratory irritation.[18] Harmful if swallowed or inhaled.[17][18]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[17]
It is crucial to consult the specific Safety Data Sheet (SDS) for this compound once available and to handle it with the care afforded to all research chemicals with unknown toxicological profiles.
Conclusion
1H-Benzimidazole-2-propanamine is a derivative of the pharmacologically significant benzimidazole scaffold. While specific data on this compound is limited, its structural features suggest potential for a range of biological activities, particularly in the antimicrobial and antiparasitic arenas. The proposed synthesis is straightforward, and the compound can be characterized using standard analytical techniques. Further research into the biological properties of 1H-Benzimidazole-2-propanamine is warranted to fully explore its therapeutic potential.
References
- Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC - NIH. (n.d.).
- A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities - MDPI. (n.d.).
- Synthesis of benzimidazole derivatives. - ResearchGate. (n.d.).
- Recent achievements in the synthesis of benzimidazole derivatives - RSC Publishing. (n.d.).
- A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. (2023, June 19).
- N-[2-(1H-Benzimidazol-2-yl)ethyl]propan-2-amine - PubChem. (n.d.).
- 1H-Benzimidazole-2-propanamine(9CI) | 42784-26-9 - ChemicalBook. (n.d.).
- 1H-Benzimidazole-2-propanamine(9CI) | 42784-26-9 - ChemicalBook. (2022, August 26).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- 1H-Benzimidazole-2-methanamine | C8H9N3 | CID 145820 - PubChem. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 6).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, April 24).
- A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - Frontiers. (n.d.).
- Benzimidazole | C7H6N2 | CID 5798 - PubChem - NIH. (n.d.).
- Synthesis and antifungal activity of novel 1-(1H-benzoimidazol-1-yl)propan-2-one oxime-ethers containing the morpholine moiety - ResearchGate. (2025, August 9).
- 2-Benzimidazolepropanol | C10H12N2O | CID 75470 - PubChem - NIH. (n.d.).
- Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review - PMC. (2019, August 6).
- New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. (n.d.).
- 1H-Benzimidazole - the NIST WebBook - National Institute of Standards and Technology. (n.d.).
- Chemical Properties of 1H-Benzimidazole (CAS 51-17-2) - Cheméo. (n.d.).
- Benzimidazole - Wikipedia. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- CAS 55661-34-2: 1H-Benzimidazole-1-ethanamine | CymitQuimica. (n.d.).
- What are the applications of Synthetic and Application of 1H-Benzimidazole-2-Methanol? (n.d.).
- Synthesis of 1H-benzimidazole-1-propanamine - PrepChem.com. (n.d.).
- In vitro activity of new N-benzyl-1H-benzimidazol-2-amine derivatives against cutaneous, mucocutaneous and visceral Leishmania species - PubMed. (2018, January).
- Benzimidazole synthesis - Organic Chemistry Portal. (n.d.).
- Facile Synthesis, Characterization and Antimicrobial Activity of 2-Alkanamino Benzimidazole Derivatives - Oriental Journal of Chemistry. (n.d.).
- Process for the preparation of 1H-benzimidazoles - Google Patents. (n.d.).
- Synthesis and voltammetric detection of 1H-benzimidazole derivatives on the interaction with DNA - DergiPark. (n.d.).
- Synthesis and antiparasitic activity of 1H-benzimidazole derivatives - PubMed. (2002, August 19).
- An Overview About Synthetic and Biological Profile of Benzimidazole - Scholars Research Library. (n.d.).
- 1H-Imidazole-1-propanamine | C6H11N3 | CID 78736 - PubChem. (n.d.).
- A review on benzimidazoles: Synthesis, properties, and therapeutic applications in medicinal chemistry - ResearchGate. (2025, June 6).
- Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies - MDPI. (2023, July 6).
Sources
- 1. Frontiers | A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives [frontiersin.org]
- 2. Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. researchgate.net [researchgate.net]
- 5. Benzimidazole - Wikipedia [en.wikipedia.org]
- 6. 1H-Benzimidazole-2-propanamine(9CI) | 42784-26-9 [amp.chemicalbook.com]
- 7. 1H-Benzimidazole-2-propanamine(9CI) | 42784-26-9 [chemicalbook.com]
- 8. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. orientjchem.org [orientjchem.org]
- 15. Synthesis and antiparasitic activity of 1H-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Page loading... [guidechem.com]
- 17. fishersci.com [fishersci.com]
- 18. fishersci.com [fishersci.com]
